1-Chloro-4-propylbenzene
Overview
Description
1-Chloro-4-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propyl group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of chlorobenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_2\text{CH}_3)\text{Cl} ]
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself.
Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The chlorine atom can be reduced to form 4-propylbenzene.
Common Reagents and Conditions:
Chlorination: Using Cl2/FeCl3 to introduce chlorine atoms.
Oxidation: Using reagents like KMnO4 or CrO3 for oxidizing the propyl group.
Reduction: Using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Chlorination: Formation of dichloropropylbenzene.
Oxidation: Formation of 4-propylbenzoic acid or 4-propylbenzaldehyde.
Reduction: Formation of 4-propylbenzene.
Scientific Research Applications
1-Chloro-4-propylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Material Science: As a building block in the synthesis of polymers and advanced materials.
Chemical Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-propylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The propyl group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
- 1-Chloro-2-propylbenzene
- 1-Chloro-3-propylbenzene
- 4-Chlorotoluene
Comparison: 1-Chloro-4-propylbenzene is unique due to the specific positioning of the chlorine and propyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards electrophiles and nucleophiles.
Properties
IUPAC Name |
1-chloro-4-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAPNSHUJORMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334633 | |
Record name | 1-Chloro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52944-34-0 | |
Record name | 1-Chloro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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